molecular formula C16H22N2O4 B2770425 oxan-4-yl 3-[(6-methylpyridin-2-yl)oxy]pyrrolidine-1-carboxylate CAS No. 1903038-37-8

oxan-4-yl 3-[(6-methylpyridin-2-yl)oxy]pyrrolidine-1-carboxylate

Cat. No.: B2770425
CAS No.: 1903038-37-8
M. Wt: 306.362
InChI Key: DYFSWVFRIFCMGC-UHFFFAOYSA-N
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Description

Tetrahydro-2H-pyran-4-yl 3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxan-4-yl 3-[(6-methylpyridin-2-yl)oxy]pyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 2-bromo-4-methylpyridine with tetrahydro-2H-pyran-4-amine hydrochloride in the presence of a palladium catalyst and a base such as t-BuONa. The reaction is carried out in dry toluene under an argon atmosphere at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-2H-pyran-4-yl 3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Mechanism of Action

The mechanism of action of oxan-4-yl 3-[(6-methylpyridin-2-yl)oxy]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. For instance, as a potential HDAC inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histones. This leads to an accumulation of acetylated histones, resulting in altered gene expression and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrahydro-2H-pyran-4-yl 3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxylate is unique due to its combination of pyrrolidine, pyran, and pyridine rings, which confer distinct chemical properties and reactivity. This makes it a valuable compound in the synthesis of complex molecules and potential therapeutic agents.

Properties

IUPAC Name

oxan-4-yl 3-(6-methylpyridin-2-yl)oxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-12-3-2-4-15(17-12)21-14-5-8-18(11-14)16(19)22-13-6-9-20-10-7-13/h2-4,13-14H,5-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFSWVFRIFCMGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(C2)C(=O)OC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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